Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-
Brand Name: Vulcanchem
CAS No.: 56046-62-9
VCID: VC16733675
InChI: InChI=1S/C12H19N3O3S/c1-4-15(8-7-13-19(3,17)18)11-5-6-12(14-16)10(2)9-11/h5-6,9,13H,4,7-8H2,1-3H3
SMILES:
Molecular Formula: C12H19N3O3S
Molecular Weight: 285.36 g/mol

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-

CAS No.: 56046-62-9

Cat. No.: VC16733675

Molecular Formula: C12H19N3O3S

Molecular Weight: 285.36 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- - 56046-62-9

Specification

CAS No. 56046-62-9
Molecular Formula C12H19N3O3S
Molecular Weight 285.36 g/mol
IUPAC Name N-[2-(N-ethyl-3-methyl-4-nitrosoanilino)ethyl]methanesulfonamide
Standard InChI InChI=1S/C12H19N3O3S/c1-4-15(8-7-13-19(3,17)18)11-5-6-12(14-16)10(2)9-11/h5-6,9,13H,4,7-8H2,1-3H3
Standard InChI Key XWQURWIJAIIPQP-UHFFFAOYSA-N
Canonical SMILES CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N=O)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is N-[2-(N-ethyl-3-methyl-4-nitrosoanilino)ethyl]methanesulfonamide, with the formula C₁₂H₁₉N₃O₃S. Key identifiers include:

PropertyValueSource
CAS Registry Number56046-62-9
Molecular Weight285.36 g/mol
SMILESCCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N=O)C
InChIKeyXWQURWIJAIIPQP-UHFFFAOYSA-N
Vapor Pressure7 × 10⁻⁷ mmHg (25°C)
Log K<sub>ow</sub>2.13 (estimated)

The nitroso (-N=O) and sulfonamide (-SO₂NH₂) groups dominate its reactivity. X-ray crystallography data for related analogs (e.g., JPH0567150B2 ) suggest a planar aromatic system with torsional flexibility at the ethylamino linker.

Synthesis and Preparation

Reaction Pathways

Synthesis involves multi-step routes starting from 3-methyl-4-nitrosoaniline derivatives:

  • Aromatic Nitrosation: Introduction of the nitroso group via nitrous acid treatment.

  • Alkylation: Reaction with ethylating agents (e.g., ethyl bromide) to form the N-ethyl intermediate.

  • Sulfonamide Formation: Coupling with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

A hydrochloride salt (CAS 68214-80-2) is also reported, synthesized by treating the free base with HCl .

Optimization Challenges

  • Nitroso Stability: The nitroso group is prone to reduction, requiring inert atmospheres during synthesis .

  • Byproduct Formation: Competing reactions at the ethylamino linker necessitate precise stoichiometry .

Physicochemical Properties

Solubility and Partitioning

ParameterValueMethod/Source
Water Solubility1.2 mg/L (25°C)ALOGPS 2.1
Octanol-Water Log K<sub>ow</sub>2.13KOWWIN estimation
Henry’s Law Constant1 × 10⁻¹⁰ atm·m³/molFragment method

The low water solubility and moderate log K<sub>ow</sub> suggest preferential partitioning into organic phases, corroborated by its use in dye formulations .

Applications and Industrial Relevance

Dye Chemistry

The compound serves as a precursor for disperse azo dyes, particularly in textile industries:

  • DADM Analog: A structurally similar compound (CAS 72968-82-2) is used in azomethine dyes, noted for its chromophoric nitroso group .

  • Indophenol Derivatives: Patent data (JPH0567150B2 ) highlight its role in synthesizing lightfast pigments.

Environmental Fate and Toxicity

Ecotoxicological Profile

ParameterValueSource
Bioconcentration Factor (BCF)24 (estimated)
Soil Adsorption (K<sub>oc</sub>)1950 L/kg
PersistenceHigh (resists hydrolysis)

A Canadian screening assessment classified it as persistent and bioaccumulative, warranting regulatory scrutiny under CEPA 1999 .

Degradation Pathways

  • Photolysis: Vapor-phase reaction with hydroxyl radicals (t₁/₂ = 1.7 hours) .

  • Microbial Breakdown: Limited data; analogs show slow biodegradation in sludge .

Analytical Methods

Detection Techniques

  • HPLC-UV: Reverse-phase C18 columns with λ = 254 nm .

  • Mass Spectrometry: ESI+ mode for molecular ion detection (m/z 285.36) .

  • NMR Spectroscopy: <sup>1</sup>H NMR signals at δ 2.35 (CH₃), δ 3.45 (SO₂NH), and δ 8.10 (Ar-H) .

Future Directions

  • Pharmacological Studies: Evaluate anticancer/antimicrobial efficacy in cell lines.

  • Green Synthesis: Develop catalytic nitrosation methods to reduce waste.

  • Environmental Remediation: Assess advanced oxidation processes for degradation .

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